![molecular formula C10H14Cl2N2 B2464000 1-吡啶-3-基-3-氮杂双环[3.1.0]己烷;二盐酸盐 CAS No. 1093232-60-0](/img/structure/B2464000.png)

1-吡啶-3-基-3-氮杂双环[3.1.0]己烷;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

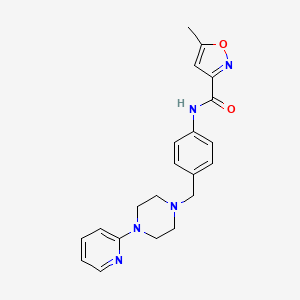

“1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride” is a chemical compound . The 3-azabicyclo[3.1.0]hexyl ring system, which is a part of this compound, is a conformationally constrained bicyclic isostere for the piperidine motif. It displays diverse biological activities and has great potential in the pharmaceutical industry .

Synthesis Analysis

A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time. The key step was photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, excellent functional group tolerance, and gives the desired products in moderate to excellent yields . A palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has also been presented .

Molecular Structure Analysis

The 3-azabicyclo[3.1.0]hexyl ring system is a key moiety in natural products for biological activities against bacteria, fungi, and tumor through DNA alkylation . This ring system is a conformationally constrained bicyclic isostere for the piperidine motif .

Chemical Reactions Analysis

The synthesis of 3-azabicyclo[3.1.0]hexanes involves various chemical reactions. For example, the intramolecular cyclopropanation, such as metal-catalyzed oxidative cyclization of 1,6-enynes and cyclopropanation of N-allylamino acid dimethylamides using Ti (ii) reagents . Furthermore, the intermolecular cyclization of 3-pyrrolines and metal carbenoids was also a useful tool to construct this core structure .

科学研究应用

不对称合成中的氮杂双环己烷

- 药理活性产物的合成:源自氨基酸衍生物的氮杂双环[3.1.0]己烷-1-醇可用作不对称合成药理活性产物的中间体。它们会进行选择性重排,生成吡咯烷酮、二氢吡啶酮和三环哌啶酮 (Jida, Guillot, & Ollivier, 2007).

手性吡咯烷衍生物

- 源自吡咯谷氨酸的合成:手性吡咯烷衍生物在医药化学中至关重要,它们已从吡咯谷氨酸开始合成,展示了氮杂双环己烷在合成含氮杂环化合物方面的多功能性 (Nagasaka & Imai, 1997).

在有机合成中的应用

- 合成多种杂环化合物:这些化合物促进了包括吡咯烷和哌啶在内的多种杂环化合物的合成,突出了它们在有机合成领域的重要性 (Hayashi et al., 2009).

抗癌活性

- 抗癌化合物的开发:螺[环丙[a]吡咯利嗪]-和螺[3-氮杂双环[3.1.0]己烷]羟吲哚在抗癌药物开发中显示出潜力,表明氮杂双环己烷在治疗应用中的作用 (Filatov et al., 2017).

新型反应机理

- 光电环化-亲核开环序列:对吡啶盐光电环化和亲核双环氮丙啶开环序列的研究展示了这些化合物可以进行的复杂反应,促进了创新的有机合成策略 (Ling, Yoshida, & Mariano, 1996).

氮杂杂环合成

- 用于氮杂杂环的分子内环丙烷化:将 N-烯丙基烯胺羧酸酯分子内环丙烷化成 3-氮杂双环[3.1.0]己-2-烯的方法的开发证明了它们在氮杂杂环合成中的作用,这是药物发现中的一个重要领域 (Toh et al., 2014).

生物活性化合物的模块化方法

- 氮杂双环己烷的对映选择性合成:对氮杂双环己烷的对映选择性合成研究强调了它们在创建具有潜在药用价值的生物活性化合物中的重要性 (Snieckus & da Frota, 2017).

未来方向

The 3-azabicyclo[3.1.0]hexane ring system has shown great potential in the pharmaceutical industry . Therefore, it is of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation . The development of more efficient and practical synthesis methods for these compounds could have significant implications for the pharmaceutical industry.

属性

IUPAC Name |

1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.2ClH/c1-2-8(5-11-3-1)10-4-9(10)6-12-7-10;;/h1-3,5,9,12H,4,6-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWJMPWGCFWVST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=CN=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyclopentylsulfanyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide](/img/structure/B2463917.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2463928.png)

![2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2463932.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2463933.png)

![1-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B2463935.png)

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylic acid](/img/structure/B2463937.png)

![1-(3-(Allyloxy)phenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2463939.png)